BMS-265246 was developed by Bristol Myers Squibb and is categorized under the chemical class of pyrazolopyridines. It has shown significant inhibitory activity against CDK1 and CDK2, with IC50 values of 6 nM and 9 nM, respectively, indicating high potency in inhibiting these targets . The compound's selectivity over other kinases, such as CDK4, further enhances its therapeutic potential in oncology .
The synthesis of BMS-265246 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes the formation of the pyrazolo[3,4-b]pyridine core followed by specific substitutions to enhance its inhibitory properties.
The molecular structure of BMS-265246 can be represented as follows:
The compound features a pyrazolopyridine backbone with two fluorine atoms at the 2 and 6 positions on the phenyl ring, which are critical for its binding affinity to CDK1 and CDK2. The binding interactions primarily occur at the ATP site of these kinases, forming essential hydrogen bonds that stabilize the inhibitor within the active site .
BMS-265246 undergoes various chemical reactions that are relevant for its function as a kinase inhibitor:
The mechanism of action of BMS-265246 revolves around its ability to inhibit CDK1 and CDK2:
BMS-265246 possesses several notable physical and chemical properties:
These properties play a crucial role in determining the formulation strategies for drug delivery systems aimed at enhancing bioavailability in therapeutic applications .
BMS-265246 has several promising applications in scientific research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8